

Spectroscopic Data for 1,2-Dibromobenzene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,2-Dibromobenzene

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This guide provides a comprehensive overview of the spectroscopic data for **1,2-Dibromobenzene**, tailored for researchers, scientists, and professionals in drug development. It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,2-Dibromobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **1,2-Dibromobenzene** exhibits a complex multiplet in the aromatic region due to the coupling of the four adjacent protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz	Assignment
~7.60	Multiplet	-	H-3, H-6
~7.16	Multiplet	-	H-4, H-5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency. One dataset acquired at 300 MHz in CCl_4 provides the following parameters: $\delta\text{A} = 7.544$ ppm, $\delta\text{B} = 7.079$ ppm, $\text{J}(\text{A},\text{A}') = 0.30$ Hz, $\text{J}(\text{A},\text{B}) = 7.97$ Hz, $\text{J}(\text{A},\text{B}') = 1.50$ Hz, $\text{J}(\text{A}',\text{B}) = 1.50$ Hz, $\text{J}(\text{A}',\text{B}') = 7.97$ Hz, $\text{J}(\text{B},\text{B}') = 7.46$ Hz.[\[1\]](#)

^{13}C NMR (Carbon-13 NMR) Data

The proton-decoupled ^{13}C NMR spectrum of **1,2-Dibromobenzene** shows three distinct signals corresponding to the three unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~133.8	C-3, C-6
~131.6	C-4, C-5
~128.9	C-1, C-2

Infrared (IR) Spectroscopy

The IR spectrum of **1,2-Dibromobenzene** displays characteristic absorption bands corresponding to aromatic C-H and C-C bonds, as well as the C-Br bond.

Wavenumber (cm^{-1})	Vibrational Mode
~3060	Aromatic C-H stretch
~1570, 1450, 1420	Aromatic C=C ring stretch
~1020	In-plane C-H bend
~750	Out-of-plane C-H bend (ortho-disubstitution)
Below 700	C-Br stretch

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **1,2-Dibromobenzene** is characterized by a prominent molecular ion peak and a distinctive isotopic pattern due to the presence of two bromine atoms.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
234	50	$[\text{C}_6\text{H}_4^{79}\text{Br}_2]^+$
236	100	$[\text{C}_6\text{H}_4^{79}\text{Br}^{81}\text{Br}]^+$
238	50	$[\text{C}_6\text{H}_4^{81}\text{Br}_2]^+$
155/157	High	$[\text{C}_6\text{H}_4\text{Br}]^+$
76	Moderate	$[\text{C}_6\text{H}_4]^+$

Note: The isotopic abundance of ^{79}Br and ^{81}Br is approximately 1:1, leading to the characteristic 1:2:1 ratio for species containing two bromine atoms.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for **1,2-Dibromobenzene** are provided below.

NMR Spectroscopy

Sample Preparation:

- For ^1H NMR, dissolve approximately 5-10 mg of **1,2-Dibromobenzene** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.
- For ^{13}C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of deuterated solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[\[2\]](#)
- Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

^1H NMR Acquisition:

- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to optimize its homogeneity and achieve sharp, well-resolved peaks.
- Acquire the spectrum using a standard single-pulse experiment. A 90° pulse angle is typically used.
- Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
- The number of scans can be minimal (e.g., 8-16) for a concentrated sample.
- Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

- Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.
- Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
- Set a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
- A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Process the FID similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place one drop of liquid **1,2-Dibromobenzene** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
- Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

FT-IR Acquisition:

- Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Place the sample holder with the prepared salt plates into the spectrometer.
- Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Introduction (Direct Infusion or GC-MS):

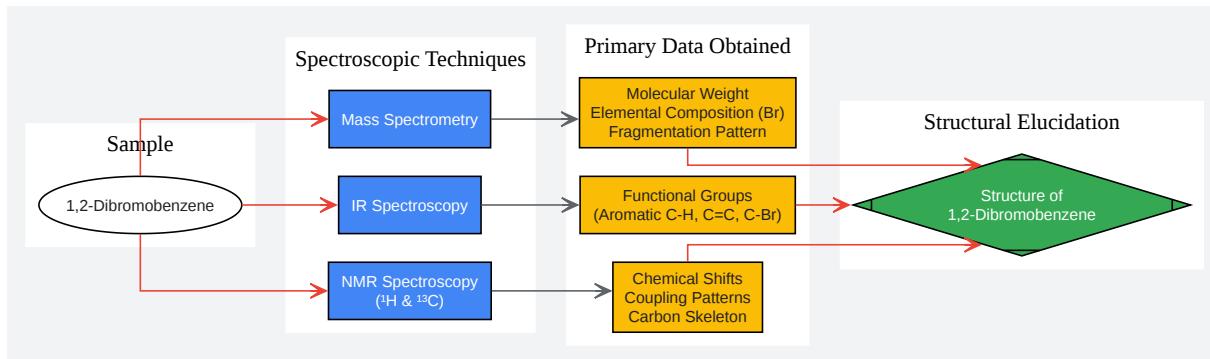
- For direct infusion, dissolve a small amount of **1,2-Dibromobenzene** in a volatile solvent (e.g., methanol or acetonitrile) and introduce it into the ion source via a syringe pump.
- For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a suitable solvent and inject it into the GC, where it will be vaporized and separated before entering the mass spectrometer.

Electron Ionization (EI) Mass Spectrum Acquisition:

- The sample is introduced into the high-vacuum region of the mass spectrometer.
- In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^[3]
- This causes ionization and fragmentation of the **1,2-Dibromobenzene** molecules.
- The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of **1,2-Dibromobenzene**.



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Caption: Workflow for the spectroscopic analysis of **1,2-Dibromobenzene**.

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